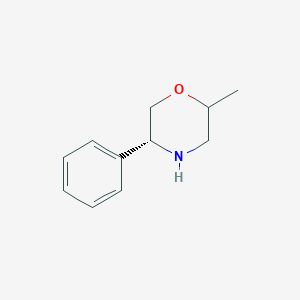

(5R)-2-Methyl-5-phenylmorpholine

CAS No.: 1957130-62-9

Cat. No.: VC4225569

Molecular Formula: C11H15NO

Molecular Weight: 177.247

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1957130-62-9 |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.247 |

| IUPAC Name | (5R)-2-methyl-5-phenylmorpholine |

| Standard InChI | InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9?,11-/m0/s1 |

| Standard InChI Key | NEQYKFXOOFIYJZ-UMJHXOGRSA-N |

| SMILES | CC1CNC(CO1)C2=CC=CC=C2 |

Introduction

Structural and Stereochemical Features

The core structure of (5R)-2-Methyl-5-phenylmorpholine consists of a six-membered morpholine ring containing one nitrogen and one oxygen atom. The stereochemistry at the fifth carbon (R-configuration) and the second carbon (methyl substitution) dictates its three-dimensional geometry, which is critical for its function in asymmetric catalysis .

Molecular Geometry

The morpholine ring adopts a chair conformation, with the phenyl group occupying an axial position and the methyl group in an equatorial orientation. This arrangement minimizes steric hindrance and stabilizes the molecule through van der Waals interactions . X-ray crystallography studies of related morpholine derivatives confirm that substituents at the second and fifth positions significantly influence ring puckering and hydrogen-bonding capabilities.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol (free base) | |

| CAS Number | 1343334-74-6 (free base) | |

| Stereochemistry | (5R) configuration | |

| InChI Key | LQHGEOIBMBXJGV-KOLCDFICSA-N |

Synthesis and Manufacturing

Synthetic Routes

(5R)-2-Methyl-5-phenylmorpholine is synthesized via cyclization of chiral precursors such as R-phenylglycinol and R-glycidol. The reaction typically proceeds under acidic conditions to form the morpholine ring, followed by purification via recrystallization or chromatography . Industrial-scale production employs continuous flow reactors to enhance yield (70–85%) and enantiomeric purity (>98% ee).

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | HCl, ethanol, 80°C, 12h | 78% |

| Salt Formation | HCl gas in diethyl ether | 95% |

| Purification | Recrystallization (ethanol) | >99% purity |

A notable protocol involves reacting (2R,5R)-2-methyl-5-phenylmorpholine with N-ethyl-N,N-diisopropylamine in dimethylformamide at 100°C for 18 hours to generate advanced intermediates for pharmaceutical applications .

Physicochemical Properties

Physical State and Solubility

The free base exists as a colorless liquid at room temperature (density: 1.12 g/cm³), while its hydrochloride salt is a white crystalline solid . It exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<1 mg/mL) .

Spectroscopic Characteristics

-

NMR (¹H): δ 7.35–7.25 (m, 5H, aromatic), 3.85–3.70 (m, 2H, OCH₂), 2.95–2.80 (m, 2H, NCH₂), 1.45 (s, 3H, CH₃) .

-

IR: Peaks at 2950 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C aromatic), 1100 cm⁻¹ (C-O-C).

Chemical Reactivity and Applications

Asymmetric Synthesis

The compound serves as a chiral auxiliary in aldol reactions and Michael additions, enabling the production of enantiomerically enriched alcohols and amines. Its nitrogen lone pair coordinates to metal catalysts (e.g., Ru, Rh), enhancing stereoselectivity in hydrogenation reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume